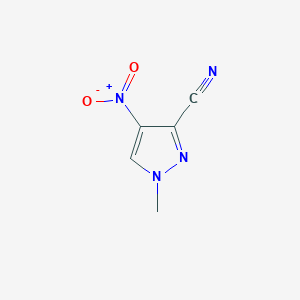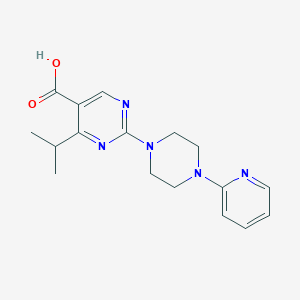
4-Isopropyl-2-(4-pyridin-2-ylpiperazin-1-yl)pyrimidine-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-Isopropyl-2-(4-pyridin-2-ylpiperazin-1-yl)pyrimidine-5-carboxylic acid” is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
Numerous methods for the synthesis of pyrimidines are described . A simple and convenient method for the synthesis of several 2-substituted pyrimidine-5-carboxylic esters has been reported . In this approach, the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol is treated with various amidinium salts to produce the target compounds .Molecular Structure Analysis
The molecular structure of pyrimidine derivatives, including “4-Isopropyl-2-(4-pyridin-2-ylpiperazin-1-yl)pyrimidine-5-carboxylic acid”, is characterized by a six-membered ring with two nitrogen atoms at positions 1 and 3 .Chemical Reactions Analysis
Pyrimidines, including “4-Isopropyl-2-(4-pyridin-2-ylpiperazin-1-yl)pyrimidine-5-carboxylic acid”, can undergo a variety of chemical reactions . For instance, a simple and convenient method for the synthesis of several 2-substituted pyrimidine-5-carboxylic esters involves treating the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with various amidinium salts .科学的研究の応用
Heterocyclic Compound Synthesis
- Approach to the Library of Fused Pyridine-4-Carboxylic Acids : This research discusses the synthesis of a library of fused pyridine-4-carboxylic acids, demonstrating the versatility of these compounds for further chemical modifications and potential applications in drug development (Volochnyuk et al., 2010).
Anticancer and Anti-inflammatory Agents
- Synthesis and Biological Evaluation of Novel Pyrazolopyrimidines Derivatives : This study showcases the synthesis of pyrazolopyrimidines derivatives with anticancer and anti-5-lipoxygenase activities, highlighting the therapeutic potential of pyrimidine derivatives in treating cancer and inflammation (Rahmouni et al., 2016).
Pyrazolopyrimidine Derivatives
- A Facile One-Step Synthesis of 1,6-Dihydro-7H-Pyrazolo[4,3-d]pyrimidin-7-ones : This research outlines a general synthetic approach to pyrazolopyrimidines, indicating the structural versatility and potential for developing novel compounds with various applications (Reddy et al., 2005).
Crystallography and Molecular Recognition
- Cation Tautomerism, Twinning, and Disorder in Pyrimidinium Salts : This study explores the crystallography of pyrimidinium salts, shedding light on molecular recognition processes that are crucial for drug design and development (Rajam et al., 2017).
作用機序
The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
将来の方向性
Several possible research guidelines and suggestions for the development of new pyrimidines as anti-inflammatory agents are given . Detailed structure-activity relationship (SAR) analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
特性
IUPAC Name |
4-propan-2-yl-2-(4-pyridin-2-ylpiperazin-1-yl)pyrimidine-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O2/c1-12(2)15-13(16(23)24)11-19-17(20-15)22-9-7-21(8-10-22)14-5-3-4-6-18-14/h3-6,11-12H,7-10H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHKIGBWARWLFQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NC=C1C(=O)O)N2CCN(CC2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Isopropyl-2-(4-pyridin-2-ylpiperazin-1-yl)pyrimidine-5-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

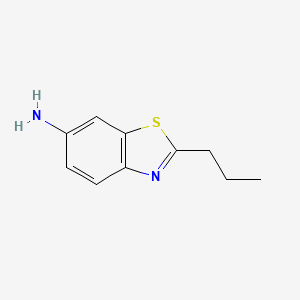
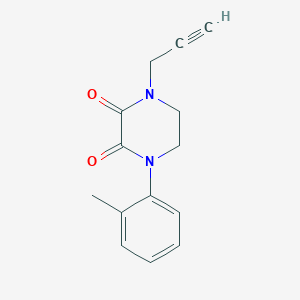
![Tert-butyl (3aR,6aS)-2,2-dioxo-1,3,4,5,6,6a-hexahydrothieno[3,4-c]pyrrole-3a-carboxylate;hydrochloride](/img/structure/B2689093.png)
![1-[(2-Nitrophenyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B2689096.png)
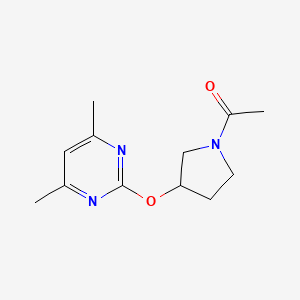
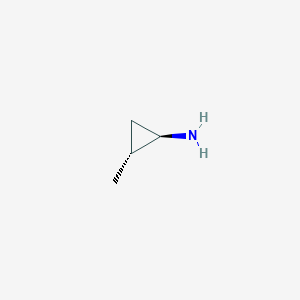



![2-[(8,9-dimethoxy-2-phenyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]-N-ethyl-N-(3-methylphenyl)acetamide](/img/structure/B2689106.png)
![N-benzyl-2-[5-(pyrazin-2-yl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B2689108.png)
![3,4-dimethoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2689110.png)

